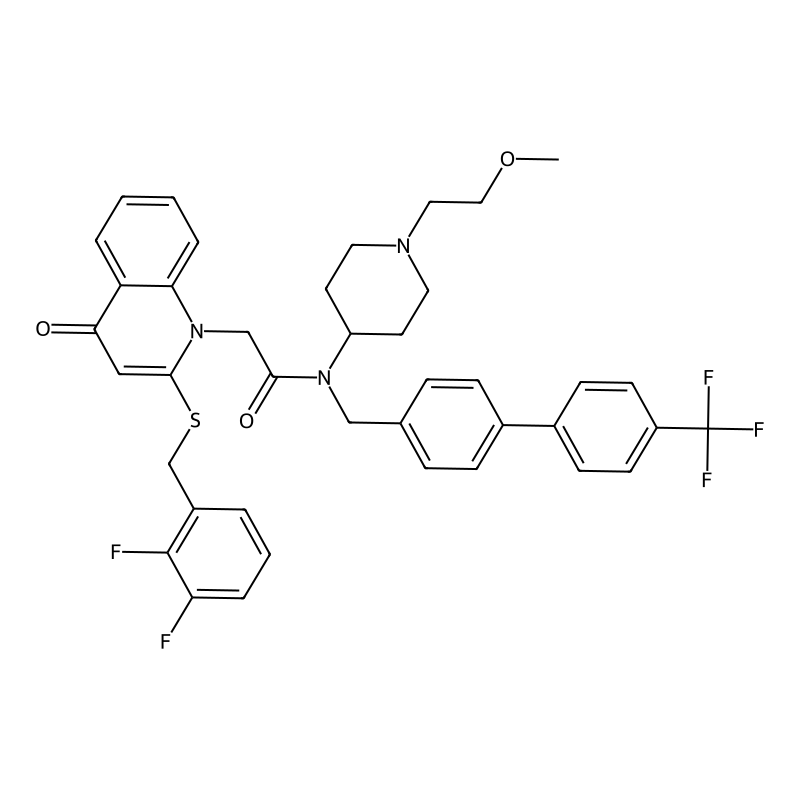Rilapladib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Rilapladib is a small molecule drug being investigated for its potential therapeutic effects in various diseases. Its primary mechanism of action involves inhibiting an enzyme called lysophospholipase II (Lp-PLA2) []. Lp-PLA2 plays a role in inflammatory processes and the breakdown of cell membranes. By inhibiting Lp-PLA2 activity, rilapladib may offer benefits in conditions where inflammation and tissue damage are prominent features.
Cardiovascular Disease
Rilapladib was initially studied for its potential to reduce cardiovascular events. The rationale behind this was that Lp-PLA2 contributes to the formation of atherosclerotic plaques in arteries, which can lead to heart attacks and strokes []. However, large clinical trials failed to demonstrate a significant reduction in cardiovascular events with rilapladib treatment [].
Other Areas of Research
Despite the lack of success in cardiovascular disease, research on rilapladib continues in other areas. Here are some ongoing investigations:
- Neurodegenerative Diseases: Rilapladib is being explored for its potential to slow the progression of Alzheimer's disease and other neurodegenerative conditions. Lp-PLA2 activity has been linked to the accumulation of amyloid beta plaques, a hallmark of Alzheimer's disease [].
- COVID-19: Early stage research suggests rilapladib might interfere with the ability of the SARS-CoV-2 virus to enter cells []. Further studies are needed to confirm this potential application.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Drug Indication
Mechanism of Action
KEGG Target based Classification of Drugs
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
PLA2G7 (LP-PLA2) [HSA:7941] [KO:K01062]
Other CAS
Wikipedia
Dates
2: Tawakol A, Singh P, Rudd JH, Soffer J, Cai G, Vucic E, Brannan SP, Tarka EA,








